molecular formula C21H23N3O4 B5590651 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide

Cat. No. B5590651
M. Wt: 381.4 g/mol
InChI Key: CAPBFQVNOVWQOE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules known for their intricate structures and potential bioactivity. The presence of an oxadiazole ring, dimethoxyphenyl group, and benzamide moiety suggests a multifaceted approach to its synthesis and an expectation of diverse chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions, as demonstrated in the synthesis of oxadiazole derivatives by cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride. These processes are typically followed by thorough structural verification using techniques such as elemental analysis, IR, 1H NMR, and 13C NMR, with some compounds also analyzed using X-ray crystallography to confirm their molecular structures (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category can be complex, with specific geometric arrangements influenced by their functional groups. X-ray crystallography provides a direct method to ascertain the three-dimensional arrangement of atoms within these molecules, offering insights into their potential chemical reactivity and interactions (Jin et al., 2006).

Chemical Reactions and Properties

Compounds with the oxadiazole ring and benzamide moiety have shown significant biological activities, including anticancer properties. These activities are attributed to the compound's ability to interact with biological targets, which is a function of its chemical structure and the nature of its chemical reactions (Jin et al., 2006).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-6-7-16(10-14(13)2)21(25)24(3)12-19-22-20(23-28-19)15-8-9-17(26-4)18(11-15)27-5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPBFQVNOVWQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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